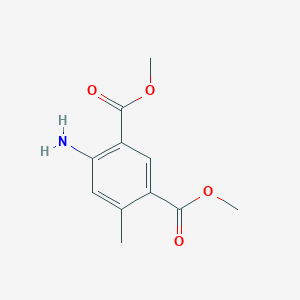

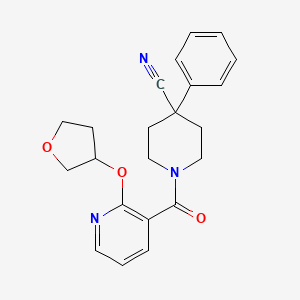

Benzaldehyde, 2,4,6-trimethoxy-, oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethoxybenzaldehyde, as provided by the NIST Chemistry WebBook, can be represented by the InChI string: InChI=1S/C10H12O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-6H,1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Trimethoxybenzaldehyde include a molecular weight of 196.1999 and a melting point of 115-120 °C . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Enhancing Oxygen Affinity and Inhibition of Sickle Cell Erythrocytes

Substituted benzaldehydes, including derivatives like Benzaldehyde, 2,4,6-trimethoxy-, oxime, are designed to bind to the oxy conformation of human haemoglobin. This binding stabilizes the oxygenated form of haemoglobin, increasing its oxygen affinity. This mechanism is particularly beneficial for inhibiting the sickling of erythrocytes in patients with sickle cell disease, suggesting potential clinical applications as anti-sickling agents (Beddell et al., 1984).

Catalytic Oxidation in Organic Synthesis

This compound plays a role in the catalytic oxidation of oximes to carbonyl compounds, a key reaction in organic synthesis. This process involves molecular oxygen with benzaldehyde as an oxygen acceptor, demonstrating high efficiency and offering a potential mechanism for the oxidative deoximation reactions of various oximes (Zhou et al., 2010).

Plasmonic Catalysis for Benzyl Alcohol Oxidation

Innovative approaches utilizing plasmonic catalysis for selective oxidation reactions have been developed, employing catalysts like Au supported on BiOCl with oxygen vacancies. These catalysts facilitate the selective oxidation of benzyl alcohol to benzaldehyde under visible light, showcasing the utility of benzaldehyde derivatives in enhancing the efficiency of plasmonic catalysis (Li et al., 2017).

Anticancer Activity

This compound derivatives have been investigated for their potential anticancer activity. Specific compounds synthesized from the reaction of oxime with acyl chloride have demonstrated moderate anticancer activity in vitro, indicating the possibility of utilizing these derivatives in cancer research (Song et al., 2005).

Thermal Hazard and Safety in Chemical Processes

The thermal decomposition of this compound, an important pharmaceutical and agrochemical intermediate, releases significant heat, posing potential safety risks. Research into the thermal hazards associated with this compound emphasizes the importance of temperature control during production and storage to prevent accidents (Deng et al., 2017).

Safety and Hazards

The safety data sheet for 2,4,6-Trimethoxybenzaldehyde indicates that it is classified as a combustible solid . It does not have a flash point . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . In case of accidental release, it is advised to ensure adequate ventilation and use personal protective equipment as required .

Eigenschaften

IUPAC Name |

(NE)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-7-4-9(14-2)8(6-11-12)10(5-7)15-3/h4-6,12H,1-3H3/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCMJRGHQWYGCF-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C=NO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)/C=N/O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

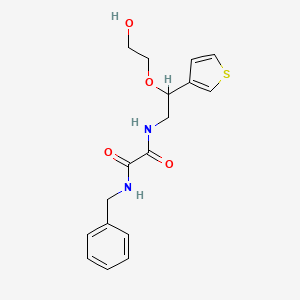

![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2664434.png)

![3-[(3-Methylphenyl)methyl]azetidine hydrochloride](/img/structure/B2664437.png)

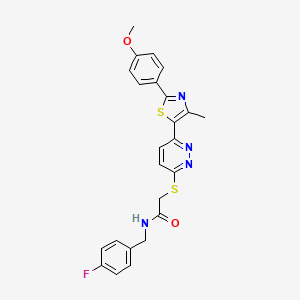

![(Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B2664438.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2664440.png)

![2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2664448.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione](/img/structure/B2664450.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone](/img/structure/B2664452.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide](/img/structure/B2664456.png)